molecular formula C25H30N4O4 B14098619 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14098619
M. Wt: 450.5 g/mol
InChI Key: ZKOXRYDYYILZRQ-UHFFFAOYSA-N
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Description

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • Pyrazinamide derivatives

Uniqueness

What sets 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H30N4O4/c1-3-4-7-12-29-24(31)19-11-10-18(17-20(19)26-25(29)32)23(30)28-15-13-27(14-16-28)21-8-5-6-9-22(21)33-2/h5-6,8-11,17H,3-4,7,12-16H2,1-2H3,(H,26,32)

InChI Key

ZKOXRYDYYILZRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O

Origin of Product

United States

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